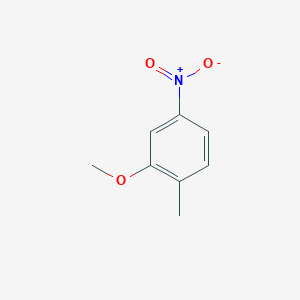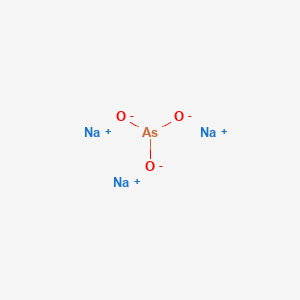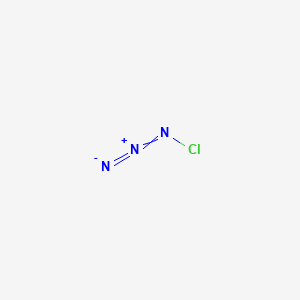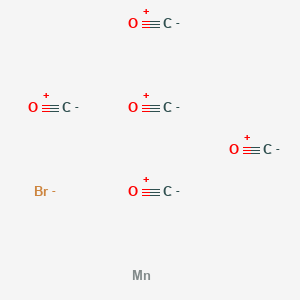
Acetamide, N-(1,2,5,6-tetrahydro-2,6-dioxo-5-ethyl-5-phenyl-3-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(1,2,5,6-tetrahydro-2,6-dioxo-5-ethyl-5-phenyl-3-pyridinyl)- is a chemical compound that has gained significant attention in scientific research. This compound is synthesized using specific methods and has various applications in the field of biochemistry and physiology.
Applications De Recherche Scientifique
Acetamide, N-(1,2,5,6-tetrahydro-2,6-dioxo-5-ethyl-5-phenyl-3-pyridinyl)- has various applications in scientific research. One of the primary applications of this compound is in the field of medicinal chemistry. It has been studied extensively for its potential as an anti-cancer agent. Acetamide, N-(1,2,5,6-tetrahydro-2,6-dioxo-5-ethyl-5-phenyl-3-pyridinyl)- has also been studied for its potential as an anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of Acetamide, N-(1,2,5,6-tetrahydro-2,6-dioxo-5-ethyl-5-phenyl-3-pyridinyl)- is not fully understood. However, studies suggest that it may inhibit the activity of certain enzymes that are involved in the growth and spread of cancer cells. It may also modulate the immune system and reduce inflammation.
Effets Biochimiques Et Physiologiques
Acetamide, N-(1,2,5,6-tetrahydro-2,6-dioxo-5-ethyl-5-phenyl-3-pyridinyl)- has various biochemical and physiological effects. It has been shown to inhibit the growth and spread of cancer cells in vitro and in vivo. It may also reduce inflammation and modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
Acetamide, N-(1,2,5,6-tetrahydro-2,6-dioxo-5-ethyl-5-phenyl-3-pyridinyl)- has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize. Another advantage is that it has been extensively studied for its potential as an anti-cancer and anti-inflammatory agent. However, one limitation is that its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for the study of Acetamide, N-(1,2,5,6-tetrahydro-2,6-dioxo-5-ethyl-5-phenyl-3-pyridinyl)-. One direction is to further investigate its mechanism of action. Another direction is to study its potential as a treatment for other diseases, such as autoimmune diseases. Additionally, future research could focus on developing more efficient synthesis methods for this compound.
Méthodes De Synthèse
Acetamide, N-(1,2,5,6-tetrahydro-2,6-dioxo-5-ethyl-5-phenyl-3-pyridinyl)- is synthesized using specific methods. One such method involves the reaction of 2-acetylpyridine and ethyl cyanoacetate in the presence of sodium methoxide. This reaction results in the formation of the intermediate product, which is then treated with hydrochloric acid to obtain the final product.
Propriétés
Numéro CAS |
14387-64-5 |
|---|---|
Nom du produit |
Acetamide, N-(1,2,5,6-tetrahydro-2,6-dioxo-5-ethyl-5-phenyl-3-pyridinyl)- |
Formule moléculaire |
C15H16N2O3 |
Poids moléculaire |
272.3 g/mol |
Nom IUPAC |
N-(5-ethyl-2,6-dioxo-5-phenylpyridin-3-yl)acetamide |
InChI |
InChI=1S/C15H16N2O3/c1-3-15(11-7-5-4-6-8-11)9-12(16-10(2)18)13(19)17-14(15)20/h4-9H,3H2,1-2H3,(H,16,18)(H,17,19,20) |
Clé InChI |
CJHLYZLMQMLMIU-UHFFFAOYSA-N |
SMILES |
CCC1(C=C(C(=O)NC1=O)NC(=O)C)C2=CC=CC=C2 |
SMILES canonique |
CCC1(C=C(C(=O)NC1=O)NC(=O)C)C2=CC=CC=C2 |
Synonymes |
N-(1,2,5,6-Tetrahydro-2,6-dioxo-5-ethyl-5-phenylpyridin-3-yl)acetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(6S,8R,9S,10R,13S,14S,16R,17R)-17-Acetyl-6,10,13,16-tetramethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B83163.png)











![Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B83187.png)